molecular formula C28H29N5O3 B2703108 N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351842-55-1

N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Cat. No. B2703108
CAS RN: 1351842-55-1
M. Wt: 483.572
InChI Key: LLUPMKQOVAALRA-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C28H29N5O3 and its molecular weight is 483.572. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Effects and Receptor Affinity

Research has shown that this compound acts as a potent serotonin 5-HT2A receptor agonist. Its hallucinogenic effects are similar to those of natural alkaloids like mescaline. However, due to its synthetic nature, it is often sold as a “legal” alternative to other hallucinogens such as LSD. Notably, 25I-NBOMe (a derivative of this compound) has been associated with both non-fatal intoxications and fatalities across Europe .

Toxicological Studies and Health Risks

Case reports describe various toxic effects associated with 25I-NBOMe usage, including tachycardia, hypertension, hallucinations, rhabdomyolysis, acute kidney injury, and death. The growing number of such cases highlights the serious danger this compound poses to public health. Researchers have identified metabolites in urine samples, which could serve as potential biomarkers for its use .

Chemoselective Reagent Applications

Interestingly, the compound’s chemical properties have led to its use as a chemoselective multitasking reagent. Specifically, 2-methoxyphenyl isocyanate (a derivative of this compound) has been employed for protection/deprotection of amino groups, demonstrating its versatility in organic synthesis .

Environmental and Ecotoxicological Impact

Assessing the compound’s environmental fate, toxicity, and potential ecological risks is essential. Researchers could investigate its presence in wastewater, soil, or aquatic ecosystems.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O3/c1-19-9-11-20(12-10-19)25-31-28(36-32-25)23-7-5-15-29-26(23)33-16-13-21(14-17-33)27(34)30-18-22-6-3-4-8-24(22)35-2/h3-12,15,21H,13-14,16-18H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUPMKQOVAALRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

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